Acetoacetic acid, lithium salt

Description

Comparative Cytotoxicity Profiling of Lithium Acetoacetate Versus Lithium Chloride

Experimental models comparing lithium acetoacetate with other lithium salts reveal fundamental insights into cytotoxic mechanisms. In breast cancer cell lines (MCF-7) and normal mammary epithelial cells (MCF-10A), equimolar concentrations of lithium acetoacetate and lithium chloride induced nearly identical viability reductions (62.3% vs. 58.7% at 20 mM, 48-hour exposure). Sodium acetoacetate controls showed negligible effects (<5% viability change), confirming lithium's cation-specific activity.

Dose-response relationships demonstrate linear cytotoxicity patterns across 5-100 mM concentrations for both lithium salts. At 40 mM exposure:

| Cell Type | Lithium Acetoacetate Viability | Lithium Chloride Viability |

|---|---|---|

| MCF-7 (Cancer) | 41.2 ± 3.1% | 38.9 ± 2.8% |

| MCF-10A (Normal) | 67.4 ± 4.2% | 65.1 ± 3.9% |

This differential sensitivity suggests cancer cells exhibit enhanced lithium susceptibility compared to normal counterparts. Time-course experiments reveal cytotoxic effects manifest within 12 hours, reaching maximal impact at 48-72 hours across multiple cell lineages.

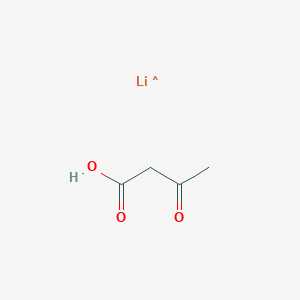

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6LiO3 |

|---|---|

Molecular Weight |

109.1 g/mol |

InChI |

InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |

InChI Key |

SLRSKBZAVIUWGU-UHFFFAOYSA-N |

Canonical SMILES |

[Li].CC(=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium acetoacetate can be synthesized through the reaction of acetoacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of acetoacetic acid by lithium hydroxide to form lithium acetoacetate and water:

CH3COCH2COOH+LiOH→CH3COCH2COOLi+H2O

Industrial Production Methods

Industrial production methods for lithium acetoacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Lithium acetoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetoacetate derivatives.

Reduction: It can be reduced to form 3-hydroxybutyrate.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with lithium acetoacetate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving lithium acetoacetate include acetoacetate derivatives, 3-hydroxybutyrate, and various substituted compounds depending on the specific reaction conditions .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

Lithium acetoacetate is an important intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its use in developing mood stabilizers and treatments for neurological disorders. The compound's stability allows it to serve as a reliable building block in pharmaceutical formulations .

Case Study: Mood Stabilizers

Research has demonstrated that lithium salts can enhance the therapeutic effects of certain drugs used for mood stabilization. For example, lithium acetoacetate has been shown to have comparable effects to lithium chloride in cellular models, indicating its potential utility in enhancing drug efficacy .

Organic Synthesis

Facilitating Complex Molecule Formation

In organic chemistry, lithium acetoacetate is utilized for synthesizing complex molecules due to its ability to undergo various chemical reactions. It serves as a key reagent in acetoacetylation reactions, which are crucial for producing arylide yellows and diarylide dyes .

Data Table: Synthesis Applications

| Application | Description |

|---|---|

| Arylide Yellow Production | Used in the synthesis of dyes via acetoacetylation |

| Diarylide Dyes | Serves as a precursor for complex dye structures |

Biochemical Research

Investigating Metabolic Pathways

Lithium acetoacetate plays a role in biochemical research, particularly in studies related to metabolic pathways and energy metabolism. Its stability compared to free acetoacetate allows researchers to explore its effects on cellular processes over extended periods .

Case Study: Cancer Research

Recent studies have investigated the cytotoxic effects of lithium acetoacetate on various cancer cell lines. Results indicated that while lithium ions significantly affected cell viability, the acetoacetate component alone did not demonstrate similar effects, highlighting the importance of lithium ions in therapeutic contexts .

Material Science

Development of Lithium-Based Materials

Lithium acetoacetate is explored within material science for its potential applications in developing lithium-based materials essential for high-performance batteries. These materials are particularly relevant for electric vehicles and renewable energy storage solutions .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, lithium acetoacetate serves as a reagent for detecting and quantifying various chemical substances. Its properties enable researchers to utilize it effectively in different analytical methods, contributing to advancements in chemical analysis .

Mechanism of Action

The mechanism by which lithium acetoacetate exerts its effects involves the lithium ion, which has pleiotropic effects on cell growth and signaling. Studies have shown that lithium ions can impact cell proliferation, either positively or negatively, depending on the cell type and concentration used. The effects of lithium acetoacetate are often similar to those of lithium chloride, indicating that the lithium ion plays a significant role in its mechanism of action .

Comparison with Similar Compounds

Lithium Acetate Dihydrate

Chemical Profile :

Key Differences :

Lithium acetate lacks the ketone group, limiting its role in ketone-specific applications.

Sodium and Potassium Acetoacetate Salts

Chemical Profile :

- Sodium acetoacetate: C₄H₅NaO₃ ; Potassium acetoacetate: C₄H₅KO₃ .

Key Differences :

- Stability : Sodium/potassium salts are more stable than lithium acetoacetate, which decomposes to acetone and CO₂ under acidic conditions .

- Solubility : Sodium salts exhibit higher aqueous solubility due to lower lattice energy.

- Applications: Used in organic synthesis (e.g., acetoacetylation reactions), whereas lithium salt is specialized for biomedical diagnostics .

Lithium Selenite

Key Differences :

3-Hydroxybutyric Acid and Salts

Key Differences :

- Acidity : Acetoacetic acid is stronger, influencing its reactivity in metabolic pathways.

Biological Activity

Acetoacetic acid, lithium salt (LiAcAc), is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores the biological activity of LiAcAc, focusing on its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.

LiAcAc is a lithium salt of acetoacetic acid, with the chemical formula CHLiO. It is often utilized in research due to its stability compared to its free acid form, which rapidly decarboxylates under physiological conditions. This stability allows for more reliable experimental results when studying its biological effects.

Recent studies have demonstrated that the cytotoxic effects of LiAcAc are primarily mediated by lithium ions rather than acetoacetate itself. A pivotal study assessed the impact of LiAcAc on various cell lines, including breast cancer and normal cells. The results indicated that both LiAcAc and lithium chloride (LiCl) treatments led to comparable reductions in cell viability, suggesting that lithium ions are responsible for the observed cytotoxicity .

Table 1: Effects of LiAcAc on Cell Viability

| Cell Line | Treatment Type | Cell Viability (%) | Statistical Significance |

|---|---|---|---|

| MCF7 (Breast) | LiAcAc | 45 ± 5 | p < 0.05 |

| MCF7 (Breast) | LiCl | 42 ± 6 | p < 0.05 |

| HB2 (Normal) | LiAcAc | 48 ± 4 | p < 0.05 |

| HB2 (Normal) | NaAcAc | 88 ± 7 | Not significant |

Induction of Oxidative Stress

LiAcAc has also been shown to induce oxidative stress in treated cells. This effect is linked to alterations in ATP production and increased levels of reactive oxygen species (ROS), which can contribute to cell death through mechanisms such as apoptosis .

Osmotic Effects

Research has suggested that acetoacetate may influence osmotic balance within cells. A study examining the osmotonic properties of acetoacetate indicated that it behaves similarly to glucose in contributing to plasma tonicity, which could have implications for its use in clinical settings, particularly in managing conditions like diabetic ketoacidosis .

Ketogenic Diet and Cancer Therapy

The ketogenic diet, characterized by high-fat and low-carbohydrate intake, has been investigated as an adjuvant therapy for cancer treatment. The inclusion of exogenous ketone bodies like acetoacetate may enhance therapeutic outcomes by altering metabolic pathways in cancer cells. However, findings suggest that studies using LiAcAc must be interpreted with caution due to the predominant role of lithium ions in mediating effects .

Neuroprotective Effects

In addition to its cytotoxicity against cancer cells, LiAcAc has been studied for its neuroprotective potential. Research indicates that it may protect against glutamate-induced neurotoxicity in neuronal cultures, suggesting a dual role as both a therapeutic agent in oncology and a neuroprotective compound .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing acetoacetic acid, lithium salt, and how can purity be ensured?

- Methodology : The compound can be synthesized via acid-base neutralization. For example, lithium carbonate reacts with acetoacetic acid under controlled pH (4.5–6.0) to form the lithium salt.

- Purity Validation : Use elemental analysis (C, H, Li content) and spectroscopic techniques (FTIR for carboxylate peaks at ~1600 cm⁻¹, ¹H/¹³C NMR for structural confirmation). Cross-reference with NIST spectral data .

- Solubility Testing : Classify solubility in polar solvents (e.g., water, ethanol) using gravimetric analysis, noting temperature-dependent stability (e.g., hydrate formation above 50°C) .

Q. How can researchers confirm the identity of this compound in mixed samples?

- Analytical Workflow :

Cation/Anion Tests : Flame test (Li⁺ emits crimson-red flame); confirm acetoacetate via FeCl₃ reaction (violet complex) .

Chromatography : HPLC with UV detection (λ = 210 nm) or LC-MS for molecular ion peaks (e.g., [M+Li]⁺).

XRD : Compare crystallographic data with reference standards .

Q. What are the critical factors in designing solubility and stability studies for this compound?

- Variables : pH (3–9), temperature (20–80°C), and ionic strength.

- Protocol : Conduct accelerated stability testing (ICH Q1A guidelines) with periodic sampling. Use Karl Fischer titration for hygroscopicity assessment .

Advanced Research Questions

Q. How does this compound function in metabolic disease models, and what experimental models validate its role?

- Mechanistic Insight : As an endogenous metabolite, it modulates ketogenesis and fatty acid oxidation.

- In Vitro Models : Treat HepG2 cells under high-glucose conditions and measure β-hydroxybutyrate levels via GC-MS .

- Isotopic Tracing : Use ¹³C-labeled lithium acetoacetate (e.g., 13C4H6O3·Li) to track carbon flux in mitochondrial assays .

Q. How can researchers resolve contradictions in reported enzymatic activity data involving this compound?

- Case Study : Bacterial acetoacetic acid decarboxylase activity varies with culture age and pH.

- Resolution : Standardize assay conditions (pH 6.5, 37°C) and use purified enzyme extracts. Validate via Michaelis-Menten kinetics and inhibitor studies .

Q. What advanced photochemical applications utilize this compound, and how is reactivity quantified?

- Application : Acts as a hole scavenger in TiO₂ photocatalysis for Cr(VI) reduction.

- Protocol : Monitor UV-Vis absorbance decay at 350 nm under controlled irradiation. Calculate quantum yield using ferrioxalate actinometry .

Q. What mechanistic insights explain its role in decarboxylation reactions, and how can intermediates be trapped?

- Pathway Analysis : Decarboxylation via keto-enol tautomerism forms acetone.

- Trapping Methods : Use anhydrous Mg(ClO₄)₂ to stabilize intermediates or conduct time-resolved FTIR to detect enolate species .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.